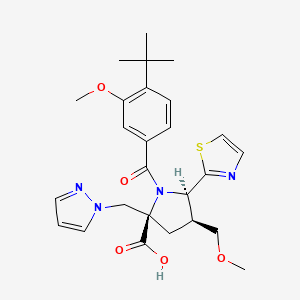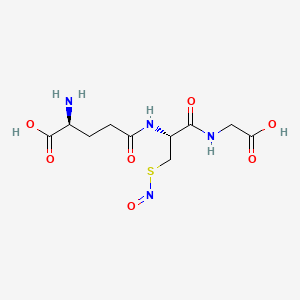![molecular formula C30H28N2O6S B1672473 N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide CAS No. 439288-66-1](/img/structure/B1672473.png)
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GW 627368 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um den Prostanoid-EP4-Rezeptor und seine Rolle in verschiedenen chemischen Signalwegen zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Funktionen des EP4-Rezeptors in zellulären Prozessen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit Entzündungen und Krebs zusammenhängen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Prostanoid-EP4-Rezeptor abzielen .
5. Wirkmechanismus
GW 627368 entfaltet seine Wirkung, indem es selektiv den Prostanoid-EP4-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen und Immunantworten. Durch Blockierung des EP4-Rezeptors hemmt GW 627368 die Bindung von Prostaglandin E2, wodurch Entzündungen und andere damit verbundene Wirkungen reduziert werden. Die Verbindung hat auch eine Affinität zum Thromboxan-A2-Rezeptor, der eine Rolle bei der Thrombozytenaggregation und dem Gefäßtonus spielt .
Ähnliche Verbindungen:
GW 803430: Ein weiterer EP4-Rezeptorantagonist mit ähnlichen Eigenschaften.
TP-008: Eine Verbindung mit Affinität zum Thromboxan-A2-Rezeptor.
PGD2-IN-1: Ein effektiver DP-Rezeptorantagonist .
Einzigartigkeit von GW 627368: GW 627368 zeichnet sich durch seine hohe Selektivität und Potenz für den EP4-Rezeptor sowie seine zusätzliche Affinität zum Thromboxan-A2-Rezeptor aus. Diese doppelte Wirkung macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung in den Bereichen Entzündungen, Krebs und Herz-Kreislauf-Erkrankungen .
Wirkmechanismus
Target of Action
GW627368, also known as GW627368X or GW-627368X, is a novel, potent, and selective competitive antagonist of the prostanoid EP4 receptor . It also has additional affinity for the human TP receptor . These receptors are part of the prostanoid receptor family, which plays a crucial role in inflammatory responses and homeostasis .
Mode of Action
GW627368X interacts with its targets, the prostanoid EP4 and TP receptors, by competitively inhibiting their activation . This means that it binds to these receptors, preventing their natural ligands from activating them, thereby inhibiting the downstream effects typically triggered by these receptors .
Biochemical Pathways
The primary biochemical pathway affected by GW627368X is the prostaglandin pathway . By inhibiting the EP4 and TP receptors, GW627368X can reduce the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many biological processes, including inflammation .
Result of Action
The molecular and cellular effects of GW627368X’s action primarily involve the reduction of inflammation. By inhibiting the EP4 and TP receptors, GW627368X can decrease the production of cAMP, thereby reducing the inflammatory response . Additionally, it has been shown to inhibit the proliferation and invasion of certain tumor cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GW 627368 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzo[f]isoindol-Grundgerüsts. Die wichtigsten Schritte sind:
Bildung des Benzo[f]isoindol-Grundgerüsts: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren Bedingungen.
Einführung der Diethoxygruppen: Dieser Schritt wird durch eine Alkylierungsreaktion unter Verwendung von Ethyliodid in Gegenwart einer Base erreicht.
Anlagerung der Phenylsulfonylacetamid-Einheit: Dies erfolgt über eine Kupplungsreaktion unter Verwendung eines geeigneten Sulfonylchlorids und eines Amins.
Industrielle Produktionsmethoden: Die industrielle Produktion von GW 627368 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies umfasst:
Optimierung der Reaktionsbedingungen: Um Ausbeute und Reinheit zu erhöhen.
Verwendung von kontinuierlichen Durchflussreaktoren: Um die Reaktions-effizienz und Skalierbarkeit zu verbessern.
Reinigungstechniken: Wie Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: GW 627368 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die aromatischen Ringe in GW 627368 können elektrophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure
Wichtigste gebildete Produkte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sulfide.
Substitution: Halogenierte oder nitrierte Derivate
Vergleich Mit ähnlichen Verbindungen
GW 803430: Another EP4 receptor antagonist with similar properties.
TP-008: A compound with affinity for the thromboxane A2 receptor.
PGD2-IN-1: An effective DP receptor antagonist .
Uniqueness of GW 627368: GW 627368 stands out due to its high selectivity and potency for the EP4 receptor, along with its additional affinity for the thromboxane A2 receptor. This dual action makes it a unique and valuable compound for research in inflammation, cancer, and cardiovascular diseases .
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWXJVMYAXCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195993 | |
| Record name | GW-627368X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439288-66-1 | |
| Record name | GW-627368X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-627368X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-627368X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)


![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)




![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)



